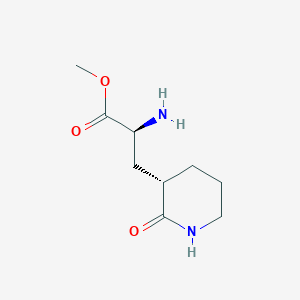
Potassium (3,5-dimethylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3,5-dimethylphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium (3,5-dimethylphenyl)trifluoroborate can be synthesized through the reaction of 3,5-dimethylphenylboronic acid with potassium bifluoride. The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (3,5-dimethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .
Wissenschaftliche Forschungsanwendungen
Potassium (3,5-dimethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium (3,5-dimethylphenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (2,6-dimethylphenyl)trifluoroborate
Uniqueness: Potassium (3,5-dimethylphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other organoboron reagents .
Eigenschaften
CAS-Nummer |
929626-19-7 |
|---|---|
Molekularformel |
C8H9BF3K |
Molekulargewicht |
212.06 g/mol |
IUPAC-Name |
potassium;(3,5-dimethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3.K/c1-6-3-7(2)5-8(4-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
LEJKDJXQAFWEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)

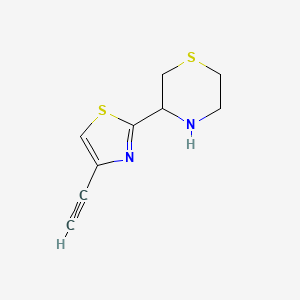
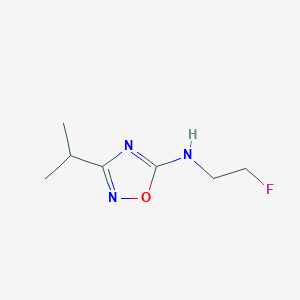
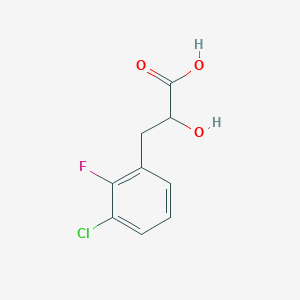
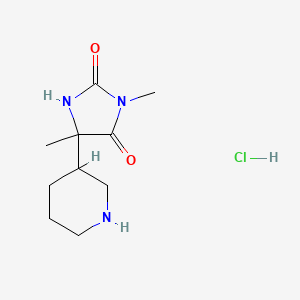
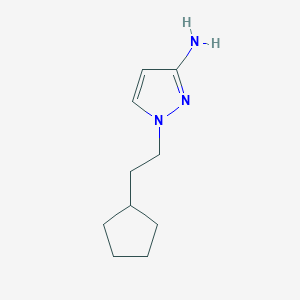
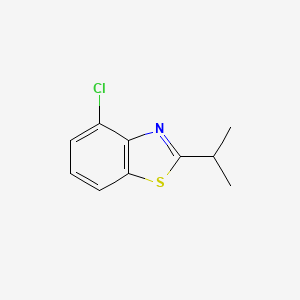
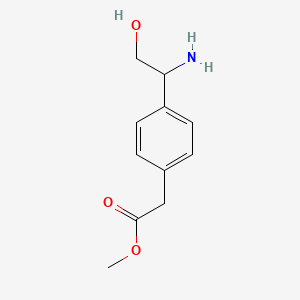
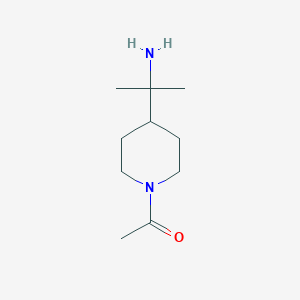
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
![2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13325679.png)
